Superior C-3 Reactivity in Cross-Coupling
The C-3 iodine atom in 3-iodo-1H-pyrazolo[3,4-c]pyridine serves as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to the corresponding bromo or chloro analogs. While direct comparative kinetic data on this specific scaffold are not publicly reported, the well-established trend in aryl halide reactivity—Ar-I >> Ar-Br > Ar-Cl—is universally applicable. This translates to higher reaction yields and/or milder reaction conditions for the iodo derivative [1][2].
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | High reactivity; C-3 position is a key site for tandem borylation/Suzuki-Miyaura cross-coupling and other Pd-catalyzed transformations [1]. |
| Comparator Or Baseline | 3-Bromo-1H-pyrazolo[3,4-c]pyridine or 3-Chloro-1H-pyrazolo[3,4-c]pyridine |
| Quantified Difference | Qualitative difference based on established aryl halide reactivity order (Ar-I > Ar-Br > Ar-Cl). Specific yield data not available in public domain for direct scaffold comparison. |
| Conditions | Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi, etc.) |
Why This Matters
This class-level inference, supported by the literature on vectorial functionalisation of this scaffold, justifies the procurement of the iodo derivative over bromo or chloro analogs for synthetic routes requiring high-yielding, site-selective C-3 derivatization in medicinal chemistry campaigns.
- [1] Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34391-34399. View Source
- [2] Do, S., Hu, H., Kolesnikov, A., Lee, W., Tsui, V. H., Wang, X., & Wen, Z. (2013). Pyrazolo[3,4-c]pyridine compounds and methods of use. U.S. Patent Application Publication No. US 2013/0039906 A1. View Source
